2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-15-12-21-23(22(17-6-9-28-10-7-17)18(14-26)24(27)33-21)25(30)29(15)11-8-16-4-5-19(31-2)20(13-16)32-3/h4-7,9-10,12-13,22H,8,11,27H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYHTLFLPGULRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=NC=C3)C(=O)N1CCC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound belonging to the class of pyranopyridines. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. Its structural features suggest significant pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C26H24N4O6, with a molecular weight of approximately 480.49 g/mol. The compound contains several functional groups, including amino, methoxy, and carbonitrile groups, which contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C26H24N4O6 |
| Molecular Weight | 480.49 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research has indicated that the compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, one study reported a significant reduction in cell viability in human hepatocellular carcinoma cells upon treatment with this compound.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It modulates inflammatory pathways and has shown efficacy in reducing inflammation markers in animal models. This makes it a candidate for further exploration in treating inflammatory diseases.
Antimicrobial Properties
The antimicrobial activity of the compound has been assessed against several bacterial strains. Notably, it demonstrated moderate antibacterial effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be promising compared to standard antibiotics.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular signaling pathways. Molecular docking studies suggest that the compound interacts with various biological targets, enhancing its therapeutic potential.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on liver cancer cells. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The underlying mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
Study 2: Anti-inflammatory Activity
Another research article focused on the anti-inflammatory properties of the compound in a rat model of induced inflammation. The treatment resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to controls.
Study 3: Antimicrobial Testing
In antimicrobial assays, the compound was tested against multiple bacterial strains using the agar well-diffusion method. It exhibited effective inhibition zones against Pseudomonas aeruginosa, with an MIC value of 12.5 μg/mL.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Catalyst/Solvent | Temp/Time | Yield | Key Intermediate | Reference |
|---|---|---|---|---|
| [Et3NH][HSO4] | Reflux, 6–8 h | 85% | Pyrano[2,3-c]pyrazole | |
| NH4OAc/EtOH | Reflux, 48 h | 78% | Benzaldehyde derivatives | |
| Microwave/EtOH | 100°C, 4 h | 72% | 3-Cyanopyridine core |
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves the bicyclic pyrano-pyridine/pyrazole core and confirms substituent orientations (e.g., dihedral angles between pyridin-4-yl and dimethoxyphenethyl groups) .
- NMR (<sup>1</sup>H/<sup>13</sup>C) : Assigns proton environments, e.g., distinguishing the 2-amino group (δ 5.2–5.8 ppm) and pyridin-4-yl aromatic protons (δ 8.2–8.6 ppm) .
- FT-IR : Identifies nitrile stretching (ν ~2200 cm<sup>−1</sup>) and carbonyl groups (ν ~1680 cm<sup>−1</sup>) .
Basic: How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- Antimicrobial assays : Disk diffusion against E. coli and S. aureus (MIC values 12.5–25 µg/mL) .
- Cytotoxicity (MTT assay) : Tested on HeLa and MCF-7 cell lines (IC50 8–15 µM), with ROS generation as a mechanistic endpoint .
- Enzyme inhibition : Docking studies against COX-2 or DHFR enzymes to prioritize targets .
Advanced: How does the crystal structure inform steric and electronic effects on reactivity?
Methodological Answer:
X-ray data reveals:
- Steric hindrance : The 3,4-dimethoxyphenethyl group induces a 15° twist in the pyrano ring, reducing nucleophilic attack at C-5 .
- Hydrogen bonding : The 2-amino group forms intramolecular H-bonds with the pyridine N-atom, stabilizing the tautomeric form and influencing tautomer-dependent reactivity .
- Packing interactions : π-Stacking between pyridin-4-yl and adjacent phenyl rings enhances thermal stability (Tm > 200°C) .
Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?
Methodological Answer:
Table 2: Structure-Activity Relationships (SAR)
Advanced: How can synthetic yields be optimized when scaling up reactions?
Methodological Answer:
- Catalyst loading : Reducing [Et3NH][HSO4] from 10 mol% to 5 mol% maintains 80% yield while lowering costs .
- Solvent choice : Replacing ethanol with PEG-400 reduces waste and improves solubility of hydrophobic intermediates .
- Workup optimization : Gradient recrystallization (DMF/EtOH) improves purity from 90% to 98% without column chromatography .
Advanced: How should researchers address contradictions in reported biological data?
Methodological Answer:
- Assay variability : Standardize protocols (e.g., MTT incubation time: 48 h vs. 72 h) to reconcile IC50 discrepancies .
- Solubility factors : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
- Metabolic interference : Confirm target engagement via Western blotting (e.g., caspase-3 activation) to validate apoptosis mechanisms .
Advanced: What pharmacological mechanisms are hypothesized for its anticancer activity?
Methodological Answer:
- Topoisomerase II inhibition : Molecular docking shows a −9.2 kcal/mol binding affinity, correlating with DNA damage in comet assays .
- ROS-mediated apoptosis : Flow cytometry detects 2.5-fold increase in ROS in treated HeLa cells, reversible with NAC (N-acetylcysteine) .
- Cellular uptake : LC-MS/MS quantifies intracellular concentrations (1.2–3.8 µM at 24 h), supporting dose-dependent efficacy .
Advanced: How does pH influence the stability of this compound in vitro?
Methodological Answer:
- Degradation kinetics : HPLC stability studies show t1/2 of 12 hours at pH 7.4 (physiological buffer) vs. 2 hours at pH 2.0 (gastric conditions), suggesting enteric coating for oral delivery .
- Tautomerization : UV-Vis spectra indicate pH-dependent enol-keto equilibria, affecting solubility and reactivity .
Advanced: What computational tools predict its interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
